Iodorivanol

Auger electron therapy DNA double-strand breaks targeted radionuclide therapy

Iodorivanol (6,9-diamino-2-ethoxy-5-iodoacridine; CAS 71388-02-8) is an 125I-labeled acridine derivative prepared by direct iodination of rivanol (ethacridine). It belongs to the class of DNA-intercalating compounds that deliver the Auger-electron-emitting radionuclide iodine-125 into proximity with the DNA double helix.

Molecular Formula C15H14125IN3O
Molecular Weight 377.2 g/mol
CAS No. 71388-02-8
Cat. No. B1672035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodorivanol
CAS71388-02-8
Synonymsiodorivanol
lactic acid, compd. with 6,9-diamino-2-ethoxy-5- iodoacridine
Molecular FormulaC15H14125IN3O
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C3C(=C2N)C=CC(=C3I)N
InChIInChI=1S/C15H14IN3O/c1-2-20-8-3-6-12-10(7-8)14(18)9-4-5-11(17)13(16)15(9)19-12/h3-7H,2,17H2,1H3,(H2,18,19)/i16-2
InChIKeyXWNOUBRXLKMKIQ-RFLHHMENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iodorivanol (CAS 71388-02-8): A Radiolabeled Acridine DNA-Intercalating Cytotoxic Agent for Auger-Electron Research


Iodorivanol (6,9-diamino-2-ethoxy-5-iodoacridine; CAS 71388-02-8) is an 125I-labeled acridine derivative prepared by direct iodination of rivanol (ethacridine). It belongs to the class of DNA-intercalating compounds that deliver the Auger-electron-emitting radionuclide iodine-125 into proximity with the DNA double helix. Following cellular uptake and nuclear translocation, decay of the 125I atom induces double-stranded DNA breaks, resulting in loss of clonogenic viability. First reported in 1979, Iodorivanol established the proof-of-concept for 125I-labeled DNA-binding compounds as a novel class of cytotoxic agents [1]. Its synthesis via a single-step chloramine-T-mediated iodination enables high-specific-activity radiolabeling [2]. The compound is catalogued under MeSH Supplementary Concept C020372, mapped to Ethacridine/analogs & derivatives [3].

Why Iodorivanol (CAS 71388-02-8) Cannot Be Replaced by Unlabeled Ethacridine or Conventional Antiseptic Acridines


Iodorivanol is not merely an iodinated analog of the common antiseptic ethacridine (rivanol); the covalent attachment of 125I at the acridine C5 position fundamentally converts the compound from a bacteriostatic DNA intercalator into a targeted radiocytotoxic agent. Unlabeled ethacridine acts by intercalating into bacterial DNA and inhibiting replication, with typical MIC₉₀ values of 6.2–9.7 µg/mL against susceptible organisms [1]. It lacks the capacity to induce the clustered double-stranded DNA breaks that are the hallmark of Auger-electron-mediated cytotoxicity. In contrast, Iodorivanol's 125I atom emits approximately 20–25 low-energy Auger electrons per decay, depositing highly localized energy within nanometers of the decay site [2]. Substituting unlabeled ethacridine or non-radioactive iodo-acridines for Iodorivanol eliminates the radiobiological mechanism of action entirely, rendering them unsuitable for applications requiring DNA-targeted Auger-electron radiotoxicity [3].

Iodorivanol (CAS 71388-02-8): Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Iodorivanol vs. Parent Rivanol (Ethacridine): Radiocytotoxic DNA Double-Strand Break Induction vs. Bacteriostatic DNA Intercalation

Iodorivanol was synthesized directly from rivanol (6,9-diamino-2-ethoxyacridine) by iodination at the C5 position using chloramine-T [1]. The resulting compound carries 125I, an Auger electron emitter that releases cascades of approximately 20–25 low-energy electrons per decay [2]. In vitro binding of [125I]Iodorivanol to PM2 bacteriophage DNA resulted in the induction of double-stranded DNA breaks (DSBs) following 125I decay—an effect that the parent compound rivanol, lacking the radioisotope, cannot produce [1]. Treatment of mouse L-cell cultures with [125I]Iodorivanol resulted in cell kill quantified by clonogenic assay, with cytotoxicity dependent on both the 125I specific activity and the duration of exposure. Cellular uptake, nuclear translocation, and DNA binding were confirmed as prerequisites for the observed loss of clonogenic viability [1]. In contrast, unlabeled rivanol (ethacridine lactate) is used clinically as a topical antiseptic at 0.1% solution, with antimicrobial activity against gram-positive organisms (MIC range 100–200 µg/mL against Staphylococcus aureus including MRSA) and substantially weaker activity against gram-negative species such as Pseudomonas aeruginosa .

Auger electron therapy DNA double-strand breaks targeted radionuclide therapy

DNA Binding Affinity of the Rivanol Scaffold: 3× Higher Intrinsic Association Constant vs. Proflavine Informs Iodorivanol's DNA Targeting

The parent scaffold of Iodorivanol—rivanol (6,9-diamino-2-ethoxyacridine)—has been characterized in detailed kinetic studies of drug-DNA interaction. In a comparative analysis of multiple phenanthridine and acridine ligands, rivanol was found to interact with DNA via a two-step sequential mechanism analogous to that of proflavine, yet its intrinsic association constant is three times higher [1]. This enhanced affinity was attributed to tighter 'external' electrostatic attachment to the DNA helix combined with a decreased equilibrium constant for the intercalation insertion step, which is markedly slower than that of proflavine [1]. Since Iodorivanol retains the identical acridine chromophore and 6,9-diamino substitution pattern as rivanol, with iodination occurring at the C5 position that does not ablate the DNA-intercalating planar ring system, the scaffold's high DNA affinity is preserved [2]. This strong DNA association is critical for positioning the 125I Auger electron emitter within the immediate vicinity of the DNA double helix, maximizing the probability of DSB induction per decay event.

DNA intercalation binding kinetics acridine pharmacophore

DNA-Intercalating 125I Compounds Produce 2.5-Fold More Double-Strand Breaks per Decay than Non-Intercalating Analogs

The efficiency of DNA double-strand break (DSB) induction by 125I decay is critically dependent on the proximity of the radionuclide to the DNA double helix. In a direct comparative study using plasmid pBR322 DNA, the DNA-intercalating compound 2-[125I]iodoacridine (2-125IA) and the non-intercalating isomer 4-[125I]iodoacridine (4-125IA) were evaluated for strand break induction [1]. The intercalating compound 2-125IA produced an average of 0.67 DSBs per decay, compared to 0.27 DSBs per decay for the non-intercalating 4-125IA—a 2.5-fold difference. Furthermore, the single-strand break to double-strand break (SSB/DSB) ratio was 0.6 for 2-125IA versus 15.9 for 4-125IA, indicating that the intercalating compound produced predominantly DSBs (the more lethal lesion) while the non-intercalating compound produced mostly repairable SSBs [1]. The D₀ values (disintegrations required to reduce supercoiled DNA fraction to 37%) were 22.4 × 10¹¹ for 2-125IA and 4.7 × 10¹¹ for 4-125IA, confirming the superior DNA-damaging efficiency of the intercalating geometry [1]. Iodorivanol, as a DNA-intercalating acridine, is expected to benefit from this same proximity advantage, positioning its 125I atom within the DNA helix for maximal DSB yield per decay [2].

Auger electron dosimetry DNA damage quantification intercalation-dependent DSB yield

Iodorivanol Demonstrates Nuclear DNA Targeting, in Contrast to Later Acridine Derivatives That Localize to Cytoplasmic Vesicles or Melanosomes

The subcellular distribution of a DNA-targeted Auger electron emitter is a critical determinant of its radiotoxic potency, as the short range of Auger electrons (nanometers to low micrometers) means that decays occurring outside the nucleus produce substantially less DNA damage. In the seminal 1979 study, it was concluded that [125I]Iodorivanol was taken up by mouse L-cells, transported to the nucleus, and bound to genomic DNA, with subsequent 125I decay inducing double-stranded DNA breaks and loss of clonogenic viability [1]. This nuclear DNA-targeting profile contrasts with later-generation iodinated acridine derivatives. For instance, the acridine compound [125I]ICF01040 was found to remain in cytoplasmic acidic vesicles in both melanized (B16F0) and amelanotic (A375) melanoma cells, while its acridone counterpart [125I]ICF01035 localized either to nuclei (A375) or melanosomes (B16F0) depending on melanin content [2]. The differential subcellular trafficking resulted in distinct radiotoxicity profiles: [125I]ICF01040 induced a G2/M blockade associated with its cytoplasmic vesicular localization, whereas [125I]ICF01035 produced a similar survival fraction (A₅₀) across all cell lines and decreased S-phase cells in amelanotic lines [2]. Iodorivanol's direct nuclear DNA targeting, achieved without melanin-dependent routing, represents a mechanistically simpler and more predictable pathway for delivering Auger electron dose to the genome.

subcellular localization nuclear targeting Auger therapy efficacy

Iodorivanol as the Foundational Proof-of-Concept Compound for 125I-Labeled DNA-Binding Cytotoxic Agents

The 1979 Cancer Research paper by Martin, Bradley, and Hodgson explicitly concluded that '125I-labeled DNA-binding compounds are suggested as a novel class of cytotoxic agents,' establishing Iodorivanol as the founding member of this therapeutic concept [1]. This work was preceded by an earlier study in 1977 demonstrating that an 125I-labeled acridine could induce double-stranded breaks in DNA, but it was the 1979 Iodorivanol study that provided the complete chain of evidence: synthesis and radiolabeling, in vitro DNA breakage, cellular uptake, nuclear translocation, DNA binding, and quantitative clonogenic cell kill [2]. The paper has been cited extensively in the subsequent decades of Auger electron therapy research, including in studies of 125I-labeled DNA minor groove binders, triplex-forming oligonucleotides, and acridine-based melanoma-targeting agents [3]. No earlier compound had demonstrated the feasibility of using a radiolabeled DNA intercalator to deliver Auger-electron-mediated cytotoxicity to mammalian cells, making Iodorivanol the historical reference standard against which later DNA-targeted Auger electron emitter compounds are conceptually compared.

radiopharmaceutical history Auger therapy foundations DNA-targeted radionuclide therapy

High-Impact Research and Industrial Application Scenarios for Iodorivanol (CAS 71388-02-8)


Experimental Validation of Novel DNA-Targeted Auger Electron Emitter Compounds Using Iodorivanol as the Historical Benchmark

Iodorivanol is uniquely suited as a positive control and benchmark reference compound in studies that characterize new DNA-targeted radiopharmaceuticals for Auger electron therapy. Because Iodorivanol was the first compound to demonstrate the complete pathway from DNA intercalation through clonogenic cell kill via 125I decay [1], it provides a well-characterized baseline against which novel compounds can be compared for nuclear uptake efficiency, DNA binding affinity, DSB induction yield, and overall radiotoxicity. Researchers developing next-generation acridine, acridone, or other heteroaromatic DNA intercalators for targeted radionuclide therapy can use Iodorivanol to calibrate their in vitro assays, ensuring that improvements in potency or targeting specificity are measured against the original class-defining molecule rather than against an unrelated radiolabeled compound. This scenario is particularly relevant given that later acridine derivatives such as ICF01040 and ICF01035 have shown divergent subcellular localization patterns that depend on melanin content and vesicular trafficking [2], making Iodorivanol's straightforward nuclear DNA targeting a valuable comparator for mechanistic studies.

DNA Double-Strand Break Repair Kinetics Studies Using a Defined Radiobiological DNA Damage Agent

Iodorivanol induces DNA double-stranded breaks via a well-defined mechanism—Auger electron cascades from 125I decay occurring in immediate proximity to the DNA helix—making it a useful tool for studying DSB repair kinetics, γ-H2AX foci formation and resolution, and DNA damage response pathway activation. Unlike external beam ionizing radiation, which produces a heterogeneous mixture of DNA lesions across the entire cell, or chemical DSB-inducing agents that may have off-target effects, Iodorivanol's damage is localized to cells that have taken up the compound and transported it to the nucleus [1]. The dependence of cytotoxicity on both specific activity and exposure duration provides experimental levers for titrating the extent of DNA damage. Furthermore, because DNA-intercalating 125I compounds produce approximately 0.67 DSBs per decay with a very low SSB/DSB ratio (0.6), the damage is predominantly the more biologically significant double-stranded lesion [3], enabling cleaner signal-to-noise ratios in repair kinetics experiments.

Auger Electron Dosimetry Modeling and Monte Carlo Simulation Validation

The proximity-dependent nature of Auger-electron-induced DNA damage creates a need for experimental systems that can validate computational dosimetry models. Iodorivanol, as an intercalating agent that positions 125I directly within the DNA double helix, represents the closest practical approximation to 'DNA-incorporated 125I' achievable with a small-molecule carrier. The 2.5-fold difference in DSB yield between intercalating and non-intercalating 125I compounds [1] provides a quantitative experimental benchmark that Monte Carlo simulations of Auger electron track structure and energy deposition must be able to reproduce. Researchers in medical physics and radiobiology can use Iodorivanol-based experimental data—including the D₀ values, DSB yields per decay, and SSB/DSB ratios established for the acridine class—to validate their computational models of nanodosimetry, which are essential for predicting the therapeutic efficacy of future Auger-electron-emitting radiopharmaceuticals. The ability to vary the specific activity of [125I]Iodorivanol also enables dose-rate-dependent studies that inform treatment planning for targeted radionuclide therapy.

Standardization of In Vitro Screening Cascades for DNA-Intercalating Radiopharmaceutical Candidates

For academic radiopharmacy groups and industrial drug discovery programs developing DNA-targeted Auger electron emitter conjugates, Iodorivanol can serve as a reference standard for normalizing and validating multi-step in vitro screening cascades. A standardized screening workflow might include: (1) cell-free DNA binding and DSB induction assays using plasmid DNA, where Iodorivanol's well-characterized DSB induction serves as the positive control; (2) cellular uptake and nuclear localization studies comparing novel agents against Iodorivanol's demonstrated nuclear DNA targeting [1]; and (3) clonogenic survival assays where Iodorivanol's specific-activity-dependent cytotoxicity provides a benchmark for potency. This approach is particularly valuable because later acridine derivatives have exhibited complex, melanin-dependent subcellular routing that can confound interpretation of structure-activity relationships [2], making Iodorivanol's simpler nuclear targeting profile a more reliable reference for assay development and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodorivanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.